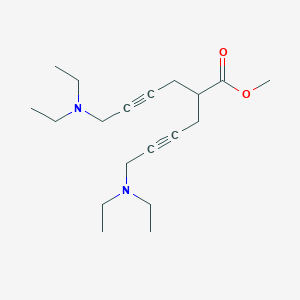![molecular formula C28H34O5 B11098918 2,2'-{[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanediyl}bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B11098918.png)
2,2'-{[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanediyl}bis(5,5-dimethylcyclohexane-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanediyl}bis(5,5-dimethylcyclohexane-1,3-dione) is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with a hydroxy-methylbut-1-yn-1-yl group and two dimethylcyclohexane-1,3-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanediyl}bis(5,5-dimethylcyclohexane-1,3-dione) typically involves multiple steps. One common approach is to start with the preparation of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, which can be synthesized through the reaction of 4-bromobenzaldehyde with 3-hydroxy-3-methylbut-1-yne under palladium-catalyzed coupling conditions . This intermediate is then reacted with 5,5-dimethylcyclohexane-1,3-dione in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanediyl}bis(5,5-dimethylcyclohexane-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups in the cyclohexane-1,3-dione moieties can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups yields alcohols.
Scientific Research Applications
2,2’-{[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanediyl}bis(5,5-dimethylcyclohexane-1,3-dione) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2,2’-{[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanediyl}bis(5,5-dimethylcyclohexane-1,3-dione) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde: A precursor in the synthesis of the target compound.
5,5-Dimethylcyclohexane-1,3-dione: Another key component in the synthesis.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: A compound with a similar hydroxy-methylbut-1-yn-1-yl group but different core structure.
Uniqueness
The uniqueness of 2,2’-{[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanediyl}bis(5,5-dimethylcyclohexane-1,3-dione) lies in its combination of structural features, which confer distinct chemical and biological properties. Its dual cyclohexane-1,3-dione moieties and phenyl ring with a hydroxy-methylbut-1-yn-1-yl group make it a versatile compound
Properties
Molecular Formula |
C28H34O5 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C28H34O5/c1-26(2)13-19(29)24(20(30)14-26)23(25-21(31)15-27(3,4)16-22(25)32)18-9-7-17(8-10-18)11-12-28(5,6)33/h7-10,23-25,33H,13-16H2,1-6H3 |
InChI Key |
AKCBEHQKWYGBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)C#CC(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11098850.png)
![(Z)-2-Bromo-3-phenyl-2-propenal 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-YL]hydrazone](/img/structure/B11098854.png)

![(2E,5Z)-3-Cyclopentyl-5-[(1H-indol-3-YL)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11098857.png)

![2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11098877.png)
![4-methyl-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11098879.png)
![3-{(2Z)-2-[4-(methylsulfanyl)benzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11098887.png)

![N-[(E)-furan-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B11098899.png)
![N,N-diethyl-4-[(2Z)-2-[(4-fluorophenyl)imino]-3-(3-hydroxypropyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B11098913.png)
![4-[(E)-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol](/img/structure/B11098924.png)
![4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine](/img/structure/B11098925.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11098927.png)
